Tetraisopropyl Bromomethanediphosphonate
Overview
Description
Mechanism of Action
Target of Action
Tetraisopropyl Bromomethanediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, the cells responsible for bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Mode of Action
Bisphosphonates, including this compound, inhibit osteoclastic bone resorption . They impair the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Additionally, bisphosphonates reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
Bisphosphonates can be metabolically incorporated into non-hydrolysable analogues of ATP that accumulate intracellularly in osteoclasts, causing osteoclast cell death by apoptosis . The more potent nitrogen-containing bisphosphonates inhibit FPP synthase, an enzyme in the mevalonate pathway . Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .
Pharmacokinetics
Bisphosphonates, in general, are known to have unique pharmacokinetic properties . They are poorly absorbed orally, bind strongly to bone, and are eliminated slowly . These properties contribute to their long-lasting effects on bone metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in osteoclasts. The compound inhibits osteoclast activity, leading to a decrease in bone resorption . This results in an overall increase in bone mass and density .
Action Environment
It is known that the compound is used as a detergent additive . Therefore, its action, efficacy, and stability may be influenced by factors such as pH, temperature, and the presence of other chemicals in the detergent formulation.
Preparation Methods
The synthesis of Tetraisopropyl Bromomethanediphosphonate involves heating triisopropyl phosphite with bromomethane under controlled conditions. The reaction typically occurs at temperatures between 130°C and 200°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Tetraisopropyl Bromomethanediphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphorus atoms can undergo oxidation or reduction depending on the reagents used.
Hydrolysis: The compound can be hydrolyzed to form methylenediphosphonic acid.
Common reagents used in these reactions include Grignard reagents, phosphorus pentachloride, and various nucleophiles. Major products formed from these reactions include methylenediphosphonic acid and its derivatives .
Scientific Research Applications
Tetraisopropyl Bromomethanediphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a tool for studying biochemical pathways involving phosphorus-containing compounds.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the field of bone resorption and osteoporosis
Industry: It is used as a detergent additive and in the production of biobased materials
Comparison with Similar Compounds
Tetraisopropyl Bromomethanediphosphonate can be compared with other bisphosphonates such as alendronate, neridronate, and ibandronate. These compounds share a similar P-C-P structure but differ in their specific molecular moieties and applications . This compound is unique due to its specific bromine and phosphorus components, which enhance its catalytic and biochemical properties.
Similar compounds include:
- Alendronate
- Neridronate
- Ibandronate
- Pamidronate
- Risedronate
- Zoledronic acid
These compounds are primarily used in the treatment of bone-related conditions and share similar mechanisms of action but differ in their specific applications and molecular structures.
Properties
IUPAC Name |
2-[[bromo-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29BrO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQHSDNPIIUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)Br)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29BrO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541829 | |
Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-20-0 | |
Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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